molecular formula C6H6BrN3S B1343338 1-(5-Bromopyridin-2-yl)thiourea CAS No. 31430-38-3

1-(5-Bromopyridin-2-yl)thiourea

Cat. No. B1343338
CAS RN: 31430-38-3
M. Wt: 232.1 g/mol
InChI Key: BWEBPIDYSNIWEB-UHFFFAOYSA-N
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Description

The compound "1-(5-Bromopyridin-2-yl)thiourea" is a derivative of thiourea with a bromopyridine moiety. Thiourea derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromopyridine group suggests potential reactivity in substitution reactions, which could be useful in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates. In the case of pyridine-containing thioureas, starting materials such as 2-amino-5-bromopyridine can be reacted with ethyl or phenylisothiocyanates to form the corresponding thiourea derivatives . The synthesis can be carried out in ethanol, and the initial isothiocyanates may be generated in situ from acidic chlorides and potassium thiocyanate . This method provides a straightforward approach to synthesizing a variety of thiourea derivatives with good yields and high purities, which is advantageous for library synthesis in drug discovery .

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be established using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts, multiplicity, and integrated intensity of signals, which are crucial for confirming the structure of the synthesized compounds . Additionally, two-dimensional NMR spectra such as COSY (1H-1H) and HMQC (1H-13C) can provide information on homo- and heteronuclear interactions, further validating the molecular structure .

Chemical Reactions Analysis

Thiourea derivatives can participate in a variety of chemical reactions. For example, they can undergo heteroarylation reactions with thiophene, leading to the synthesis of unsymmetrical bipyridylthiophenes . The bromopyridine moiety in "1-(5-Bromopyridin-2-yl)thiourea" suggests that it could be used in similar reactions, potentially allowing for the introduction of different substituents onto the pyridine ring. Moreover, the presence of a bromine atom indicates that these compounds could be suitable for further functionalization through palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their functional groups. The bromopyridine group, in particular, can affect the absorption properties of the compound, as seen in related compounds where UV maximum absorption is observed at specific wavelengths . The presence of the bromine atom can also enhance the reactivity of the compound towards nucleophilic substitution reactions, which is a significant aspect when considering its use in synthetic chemistry . Additionally, the thiourea moiety itself is known to exhibit biological activity, which could be explored in the context of drug development .

Scientific Research Applications

Synthesis of Derivatives

1-(5-Bromopyridin-2-yl)thiourea serves as a precursor in the synthesis of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives. These compounds were prepared with good yields by reaction with 5-bromo-2-isothiocyanatopyridine, although they showed no significant antiviral activity against HIV-1 RT (Cirrincione et al., 2014).

Structural Studies

The synthesis and structural analysis of thiourea derivatives of functionally substituted pyridines, including 1-(5-bromopyridin-2-yl)thiourea, have been conducted. These studies utilized NMR spectroscopy to confirm the structures of the synthesized compounds, highlighting the importance of 1-(5-bromopyridin-2-yl)thiourea in the development of new chemical entities with potential pharmacological properties (Nurkenov et al., 2021).

Biological Activity

A variety of thiourea derivatives, including those derived from 1-(5-bromopyridin-2-yl)thiourea, have been synthesized and evaluated for their antimicrobial and antifungal activities. The studies aimed at identifying new therapeutic agents reveal the potential of 1-(5-bromopyridin-2-yl)thiourea derivatives in contributing to the development of new antimicrobial and antifungal agents, demonstrating varied efficacy against different microbial strains (Lanjewar et al., 2010).

Halogen Bond Studies

The study of C-Br...S halogen bonds in novel thiourea N-oxide cocrystals provided insights into the structural chemistry of thiourea derivatives. This research highlighted the significance of 1-(5-bromopyridin-2-yl)thiourea in understanding halogen bonding interactions, which can be crucial for designing new materials and drugs (Wzgarda-Raj et al., 2020).

Safety And Hazards

1-(5-Bromopyridin-2-yl)thiourea is toxic if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

(5-bromopyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEBPIDYSNIWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634154
Record name N-(5-Bromopyridin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)thiourea

CAS RN

31430-38-3
Record name N-(5-Bromopyridin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-BROMO-PYRIDIN-2-YL)THIOUREA
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Synthesis routes and methods

Procedure details

1.1 Ammoniumthiocyanat (76 mmol, 1.2 eq.) is dissolved in acetone (75 ml) and benzoylchloride (1 eq.) is added dropwise. 20 min after stirring at RT, the reaction is heated to reflux. 2-Amino-5-bromopyridine (71 mmol) in acetone (50 ml) is added and 30 min heated to reflux. Afterwards, the reaction solution is poured onto ice. The precipitate is filtered and washed with water/methanol (1:1). The precipitate is dissolved in 2M NaOH (120 ml) at 80° C. and stirred 10 min at 80° C. The solution is poured into an HCl solution (5%) at 0° C. The pH of the solution is adjusted to 8 with a saturated Na2CO3 solution. The resulting precipitate is filtered and washed with water. (5-Bromo-pyridine-2-yl)-thiourea (“1”) is obtained after drying in vacuo at 40° C. as a pale yellow solid in a yield of 63%. HPLC (method C): 1.43 min; LC-MS (method A): 1.062 min, 231.95 (MH+).
Quantity
76 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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